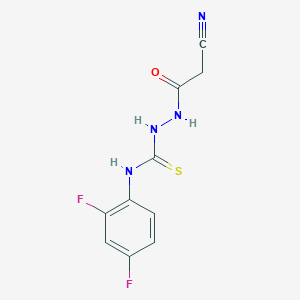![molecular formula C15H13F6NO B4733435 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone](/img/structure/B4733435.png)
2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone
Übersicht
Beschreibung
2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone, also known as BTMCK, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in a variety of research fields.
Wirkmechanismus
The mechanism of action of 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone varies depending on the specific application. In organic chemistry, 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone acts as a nucleophile in reactions such as aldol condensations and Michael additions. In materials science, 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone acts as a building block for the synthesis of new materials. In biochemistry, 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone has been studied for its potential to inhibit enzymes by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential as an enzyme inhibitor and as a fluorescent probe for biomolecules.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone in lab experiments is its relative stability and ease of handling. Additionally, its unique chemical structure allows for a variety of potential applications. However, one limitation is the lack of extensive research on its biochemical and physiological effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone. One area of interest is its potential as an enzyme inhibitor, particularly for enzymes involved in disease pathways. Additionally, further research could explore its potential as a fluorescent probe for biomolecules, as well as its potential for use in materials science. Finally, more research is needed to fully understand the biochemical and physiological effects of 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone.
Wissenschaftliche Forschungsanwendungen
2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone has been studied for its potential applications in a variety of scientific research fields, including organic chemistry, materials science, and biochemistry. In organic chemistry, 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone has been used as a reagent in a variety of reactions, including aldol condensations and Michael additions. In materials science, 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone has been used as a building block for the synthesis of new materials, including polymers and metal-organic frameworks. In biochemistry, 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone has been studied for its potential as an enzyme inhibitor and as a fluorescent probe for biomolecules.
Eigenschaften
IUPAC Name |
(2Z)-2-[[3,5-bis(trifluoromethyl)anilino]methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-12(6-10)22-8-9-3-1-2-4-13(9)23/h5-8,22H,1-4H2/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVBXDNVGPIXMG-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C\NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3,4-dimethoxybenzoyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4733373.png)
![4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid](/img/structure/B4733381.png)
![5-isopropyl-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4733403.png)
![methyl 3-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B4733408.png)

![5-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-2-methylbenzamide](/img/structure/B4733414.png)
![methyl 5-benzyl-2-[({2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4733420.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B4733434.png)
![N-cyclopentyl-2-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4733447.png)

![N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4733462.png)

![3-chloro-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4733471.png)